molecular formula C23H19F3N2O3S B2612413 2-(3,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 893789-48-5

2-(3,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2612413
CAS No.: 893789-48-5
M. Wt: 460.47
InChI Key: YMDVJDCCTQOCKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzothiadiazine dioxide class, characterized by a sulfur-nitrogen heterocyclic core with a 1,1-dioxide moiety. Its structure includes a 3,5-dimethylphenyl group at position 2 and a 3-(trifluoromethyl)benzyl substituent at position 2. Though specific pharmacological data are unavailable in the provided evidence, structural analogs suggest applications in medicinal chemistry, particularly as enzyme inhibitors or modulators of protein-protein interactions .

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O3S/c1-15-10-16(2)12-19(11-15)28-22(29)27(20-8-3-4-9-21(20)32(28,30)31)14-17-6-5-7-18(13-17)23(24,25)26/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDVJDCCTQOCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl radicals to introduce the trifluoromethyl group into the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Biological Activities

The compound's structural characteristics suggest several promising biological activities:

Anticonvulsant Activity

Benzothiadiazine derivatives have been recognized for their anticonvulsant properties. The incorporation of the trifluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, potentially improving its efficacy in treating seizure disorders.

Antidiabetic Properties

Research indicates that benzothiadiazine derivatives exhibit antidiabetic effects. The specific substituents on this compound may modulate glucose metabolism and insulin sensitivity, making it a candidate for further studies in diabetes management.

Anticancer Potential

The core structure of benzothiadiazines is often associated with anticancer activity. Preliminary studies suggest that this compound could inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis and Modifications

The synthesis of 2-(3,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step synthetic routes. Key factors influencing yield and purity include:

  • Reaction Conditions : Temperature, solvent choice, and catalysts are critical for successful synthesis.
  • Structural Modifications : Variations in substituents can significantly impact biological activities, necessitating extensive structure-activity relationship (SAR) studies .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. The following table highlights notable activities of related benzothiadiazine derivatives:

Compound NameStructureNotable Activities
7-Chloro-3-methyl-4H-benzothiadiazine 1,1-dioxideStructureAnticancer
6-Fluoro-2H-benzothiadiazine 1,1-dioxideStructureAntihypertensive
5-(Trifluoromethyl)-7-methyl-2H-benzothiadiazine 1,1-dioxideStructureAntimicrobial

The unique combination of substituents in the target compound may enhance its bioactivity compared to other derivatives.

Case Studies and Research Findings

Research has demonstrated the potential of benzothiadiazine derivatives in various therapeutic areas:

  • Anticonvulsant Studies : A study evaluating the anticonvulsant effects of related compounds found that modifications to the benzothiadiazine core significantly influenced activity levels. This suggests that similar modifications could enhance the efficacy of this compound in seizure models .
  • Antidiabetic Research : Investigations into the metabolic effects of benzothiadiazines have indicated their ability to modulate insulin signaling pathways. This opens avenues for exploring the antidiabetic potential of the compound in preclinical models .
  • Anticancer Activity : In vitro studies have shown that benzothiadiazine derivatives can induce apoptosis in cancer cell lines. The specific mechanism by which this occurs is still under investigation but suggests a promising avenue for cancer therapy development .

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to specific targets. This interaction can lead to various biological effects, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Analysis

The target compound shares a benzothiadiazine dioxide scaffold with 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide (). Key differences include:

  • Position 2 Substituent : The target compound’s 3,5-dimethylphenyl group introduces steric hindrance and electron-donating methyl groups, whereas the analog in features a benzoyl group, which is electron-withdrawing and planar.
  • Position 4 Substituent : The 3-(trifluoromethyl)benzyl group in the target compound increases hydrophobicity and metabolic resistance compared to the simpler phenyl group in the analog.

Table 1: Structural and Functional Comparison

Feature Target Compound Compound (19)
Core Structure 1,2,4-Benzothiadiazine 1,1-dioxide 1,2,5-Thiadiazol-3(2H)-one 1,1-dioxide
Position 2 Substituent 3,5-Dimethylphenyl (electron-donating, bulky) Benzoyl (electron-withdrawing, planar)
Position 4 Substituent 3-(Trifluoromethyl)benzyl (lipophilic, metabolically stable) Phenyl (simpler aromatic, less lipophilic)
Synthetic Pathway Not described in evidence; likely multi-step functionalization Ring contraction of thiadiazine mediated by DCM
Functional Group Impact on Properties
  • Trifluoromethyl Group: Enhances membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Dimethylphenyl vs.

Limitations of Available Evidence

The provided evidence lacks direct data on the target compound, necessitating extrapolation from structural analogs. For instance, the morpholino-triazine derivative in is unrelated to the benzothiadiazine core but underscores the importance of substituent diversity in modulating physicochemical properties.

Biological Activity

The compound 2-(3,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H19F3N2O3SC_{23}H_{19}F_{3}N_{2}O_{3}S, with a molecular weight of approximately 460.5 g/mol. The structure features a bicyclic benzothiadiazine core that includes sulfur and nitrogen atoms, along with various substituents that enhance its biological properties .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines including MCF7 (breast cancer) and HEPG2 (liver cancer) .
  • IC50 Values : In preliminary studies, related benzothiadiazine derivatives have demonstrated IC50 values in the low micromolar range against several cancer cell lines .
CompoundCell LineIC50 (µM)
Compound AMCF71.18 ± 0.14
Compound BHEPG20.420 ± 0.012
Compound CSW11166.554 ± 0.287

Antidiabetic Activity

Benzothiadiazines have also been studied for their potential antidiabetic effects. The structural modifications in this compound may enhance its ability to modulate glucose metabolism and improve insulin sensitivity.

  • Mechanism : It is hypothesized that the trifluoromethyl group may play a role in enhancing the interaction with biological targets involved in glucose regulation .

Case Studies

Several studies have explored the biological activities of benzothiadiazine derivatives:

  • Study on Anticancer Effects : A study published in MDPI reported that certain derivatives exhibited over 90% inhibition against various cancer cell lines at specific concentrations . This suggests potential for development as anticancer agents.
  • Cytotoxicity Assays : In vitro assays demonstrated that these compounds could protect normal cells from carcinogen-induced damage while exhibiting cytotoxic effects on cancer cells .

Q & A

Q. What are the standard synthetic routes for this benzothiadiazine derivative?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted benzaldehydes and heterocyclic precursors. A general approach includes:

Condensation reactions : Reacting a substituted benzaldehyde derivative with a thiadiazine precursor under reflux conditions in absolute ethanol with catalytic glacial acetic acid .

Cyclization : Subsequent cyclization steps under controlled temperature and solvent conditions (e.g., DMF with sodium hydride as a base) to form the benzothiadiazinone core .

Purification : Column chromatography or recrystallization to isolate the product.
Key Considerations :

  • Use anhydrous solvents to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC to optimize yield (typically 40-60% in early stages) .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer: A combination of analytical techniques is required:

Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (6.8–7.5 ppm) and trifluoromethyl groups (-CF₃, δ ~120 ppm in ¹³C).
  • FT-IR : Confirm sulfone groups (S=O stretches at 1150–1300 cm⁻¹) .

Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.

X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and substituent positions .

Advanced Research Questions

Q. How can synthetic yield be improved for scale-up studies?

Methodological Answer: Optimization strategies include:

Catalyst Screening : Test palladium or copper catalysts for coupling reactions involving trifluoromethyl groups .

Solvent Effects : Replace ethanol with polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates .

Q. How do structural modifications influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies focus on:

Substituent Effects :

  • 3,5-Dimethylphenyl : Enhances lipophilicity, improving membrane permeability .
  • Trifluoromethylbenzyl : Increases metabolic stability due to electron-withdrawing effects .

Biological Assays :

  • Test against enzyme targets (e.g., kinases) using fluorescence polarization assays.
  • Compare IC₅₀ values with analogs lacking the trifluoromethyl group (e.g., IC₅₀ = 0.5 µM vs. 2.1 µM) .

Q. How to resolve contradictions in reported biological data?

Methodological Answer: Contradictions may arise from:

Purity Issues : Validate compound purity (>98%) via HPLC before assays. Impurities from synthetic byproducts (e.g., des-methyl analogs) can skew results .

Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C) across studies.

Target Selectivity : Use CRISPR-edited cell lines to isolate off-target effects .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

ADME Prediction :

  • SwissADME : Predict logP (~3.2) and solubility (2.1 mg/mL), indicating moderate bioavailability .
  • CYP450 Inhibition : Use Schrödinger’s QikProp to assess metabolic stability (CYP3A4 t₁/₂ = 12 min).

Docking Studies :

  • AutoDock Vina to model interactions with target proteins (e.g., binding energy = -9.2 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.